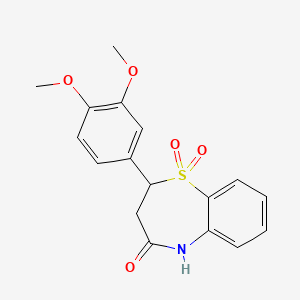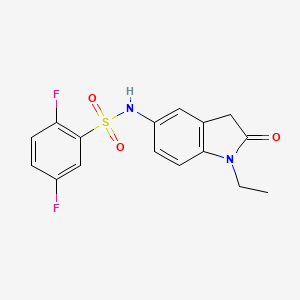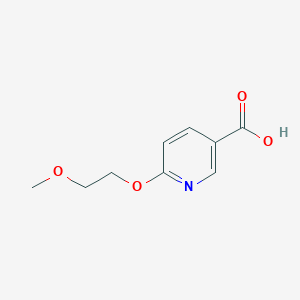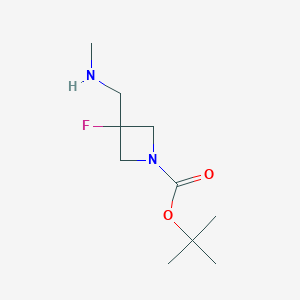![molecular formula C11H14ClN3O2 B2362081 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2058529-48-7](/img/structure/B2362081.png)
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles, including the 1,2,4-oxadiazole in your compound, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Piperidine derivatives also play a significant role in the pharmaceutical industry .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Piperidine derivatives can be synthesized through various intra- and intermolecular reactions .
Molecular Structure Analysis
Oxadiazoles have four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazole, which include compounds structurally similar to 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, exhibit strong antimicrobial properties. A study highlighted the synthesis and antimicrobial activity of these derivatives, emphasizing their potential in combating microbial infections (Krolenko et al., 2016).
Anti-Cancer Properties
The potential of 1,2,4-oxadiazole derivatives in cancer treatment has been investigated. A study examining various putative anticarcinogens found that certain derivatives could significantly reduce the incidence of chemically induced tumors, suggesting their potential as anti-cancer agents (Dunsford et al., 1984).
Chemical Stability and Reactivity
The chemical stability and reactivity of 3,5-disubstituted 1,2,4-oxadiazoles, including compounds similar to 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, have been studied. Findings indicate these compounds exhibit specific reactivity patterns under various conditions, which is crucial for their application in chemical synthesis (Kayukova et al., 2018).
Tubulin Inhibitor Chemotype
Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides act as tubulin inhibitors, demonstrating antiproliferative activity. This suggests the potential of similar 1,2,4-oxadiazole derivatives, like 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, in developing new cancer therapies (Krasavin et al., 2014).
Antifungal Properties
1,2,4-Oxadiazole derivatives, similar to the compound , have been synthesized and evaluated for their antifungal activities. These studies highlight the potential use of these compounds in treating fungal infections (Sangshetti & Shinde, 2011).
Antibacterial Activity
N-substituted derivatives of 1,3,4-oxadiazole, structurally related to 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, have been synthesized and shown to possess antibacterial potential, providing a basis for the development of new antibacterial agents (Iqbal et al., 2017).
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-3-8(7-12-5-1)10-13-11(16-14-10)9-4-2-6-15-9;/h2,4,6,8,12H,1,3,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISRIJIQRLAVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC=CO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-5-(hydroxymethyl)-2-imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2361998.png)
![7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361999.png)
![3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2362001.png)

![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2362003.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)




![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)
![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)